Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate
CAS No.:
Cat. No.: VC18156962
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN3O2 |
|---|---|
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | methyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C10H14ClN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3 |
| Standard InChI Key | ZNPGAHYSKGGHMX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, methyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate, reflects its structural components: a cyclopentane ring substituted at position 1 with an amino group and a carboxymethyl ester, and at position 3 with a 4-chloro-1H-pyrazole moiety . Its molecular formula is CHClNO, with a molecular weight of 243.69 g/mol . The SMILES notation (COC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N) and InChI key (ZNPGAHYSKGGHMX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | Methyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate |
| SMILES | COC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N |
| InChI Key | ZNPGAHYSKGGHMX-UHFFFAOYSA-N |
Structural Analysis
The cyclopentane core adopts a non-planar conformation, with the amino and carboxymethyl groups at position 1 creating steric and electronic effects that influence reactivity. The 4-chloropyrazole substituent at position 3 introduces a heteroaromatic system with potential for hydrogen bonding and π-π interactions. Computational models suggest that the chlorine atom at position 4 of the pyrazole ring enhances electrophilicity, facilitating nucleophilic substitution reactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields the pyrazole core. Chlorination at position 4 is achieved using POCl or Cl gas under controlled conditions.
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Cyclopentane Construction: A Michael addition or [3+2] cycloaddition strategy assembles the cyclopentane ring, often employing transition-metal catalysts to control stereochemistry.
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Coupling Reactions: The pyrazole and cyclopentane moieties are linked via nucleophilic substitution or palladium-catalyzed cross-coupling .
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Esterification: Introduction of the methyl ester group occurs through reaction with methanol in the presence of acid catalysts .
Optimization and Purification
Reaction conditions (temperature: 60–100°C, pH 7–9) are critical for minimizing side products like over-chlorinated pyrazoles or racemic cyclopentane derivatives. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Chlorination | POCl, DMF, 80°C, 6 hr | 78 |
| Cyclopentane Formation | Ni(acac), THF, 25°C, 12 hr | 65 |
| Esterification | HSO, MeOH, reflux | 92 |
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases. The ester group undergoes hydrolysis in aqueous alkaline media, yielding the corresponding carboxylic acid . The chlorine atom on the pyrazole ring participates in Suzuki-Miyaura couplings, enabling derivatization.
Spectral Characteristics
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NMR: H NMR (400 MHz, CDCl) displays signals at δ 7.82 (s, 1H, pyrazole-H), 3.73 (s, 3H, OCH), and 2.45–1.98 (m, 6H, cyclopentane-H) .
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IR: Strong absorptions at 1720 cm (C=O ester) and 3350 cm (N-H stretch).
Biological Activity and Applications
Agrochemical Uses
Derivatives act as fungicides (e.g., against Phytophthora infestans) by disrupting cell membrane synthesis.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 8.2 min . LC-MS (ESI+) shows a predominant [M+H] ion at m/z 244.1 .
X-ray Crystallography
Single-crystal studies reveal a distorted envelope conformation of the cyclopentane ring, with dihedral angles of 112° between the pyrazole and carboxylate planes.
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